Sodium (2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9(6H)-yl)-4-hydroxy-2-(((hydroxy((hydroxy(phosphonooxy)phosphoryl)oxy)phosphoryl)oxy)methyl)tetrahydrofuran-3-olate
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Description
Sodium (2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9(6H)-yl)-4-hydroxy-2-(((hydroxy((hydroxy(phosphonooxy)phosphoryl)oxy)phosphoryl)oxy)methyl)tetrahydrofuran-3-olate, also known as this compound, is a useful research compound. Its molecular formula is C₁₀H₁₆N₅O₁₄P₃ xNa and its molecular weight is 523.18. The purity is usually 95%.
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Mechanism of Action
Target of Action
Guanosine 5’-(tetrahydrogen triphosphate), sodium salt, also known as GTP, primarily targets G-proteins . G-proteins are pivotal in transmitting signals from extracellular stimuli to intracellular responses . GTP also interacts with several other targets such as RNA-directed RNA polymerase , Uridine-cytidine kinase-like 1 , GTPase HRas , and Rho-related GTP-binding protein RhoE .
Mode of Action
GTP interacts with its targets to induce various cellular changes. It acts as a substrate for G-proteins, which are involved in transmitting signals from extracellular stimuli to intracellular responses . The hydrolysis of GTP by small GTPases such as Ras and Rho regulates proliferation and apoptosis .
Biochemical Pathways
GTP is involved in various biochemical processes. It is one of the building blocks needed for the synthesis of RNA during the transcription process and the synthesis of DNA during DNA replication . It is also used as a source of energy for protein synthesis and gluconeogenesis . GTP is essential to signal transduction, particularly with G-proteins, in second-messenger mechanisms where it is converted to guanosine diphosphate (GDP) through the action of GTPases .
Pharmacokinetics
It is known that gtp is soluble in water , suggesting that it could be readily absorbed and distributed in the body.
Result of Action
The action of GTP results in various molecular and cellular effects. It activates the signal transducing G proteins, which are involved in various cellular processes including proliferation, differentiation, and activation of several intracellular kinase cascades . The hydrolysis of GTP by small GTPases such as Ras and Rho regulates proliferation and apoptosis .
Properties
IUPAC Name |
sodium;5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-olate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O14P3.Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;/h2-3,5-6,9,17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);/q-1;+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKFTQZWDXFRHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)[O-])O)N=C(NC2=O)N.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5NaO14P3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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